
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane
Vue d'ensemble
Description
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane, also known as DATH, is a chiral diamine that has been used in various scientific research applications. It is a colorless, odorless, and hygroscopic compound that is soluble in water and other polar solvents. DATH has been found to exhibit unique properties that make it a valuable compound in various fields, including biochemistry, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane is still being studied, but it is believed to act as a Lewis base due to the presence of the two amino groups. It has been found to form complexes with various metal ions, such as copper and palladium, which can then be used in various catalytic reactions.
Biochemical and Physiological Effects:
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane has been found to have low toxicity and has not been shown to have any significant biochemical or physiological effects. However, it has been found to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane in lab experiments is its chiral nature, which makes it a valuable compound in asymmetric synthesis and chiral chromatography. It is also relatively easy to synthesize and has high purity. However, one limitation is that it is hygroscopic and can absorb moisture from the air, which can affect its properties and reactivity.
Orientations Futures
There are several future directions for the use of (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane in scientific research. One area of interest is the development of new chiral ligands and catalysts based on (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane. It has also been suggested that (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane could be used in the synthesis of chiral materials, such as chiral polymers and dendrimers. Additionally, (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane could be further studied for its antimicrobial properties and potential use as an antimicrobial agent. Overall, the unique properties of (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane make it a promising compound for future research in various fields.
Applications De Recherche Scientifique
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane has been used in various scientific research applications, including as a chiral ligand in asymmetric synthesis, as a building block in the synthesis of chiral polymers, and as a chiral selector in chromatography. It has also been used as a co-catalyst in the ring-opening polymerization of lactides and as a catalyst in the synthesis of cyclic carbonates.
Propriétés
IUPAC Name |
(3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8H,11-12H2,1-6H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMFDZPVVQJRK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(C)(C)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](C(C)(C)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)
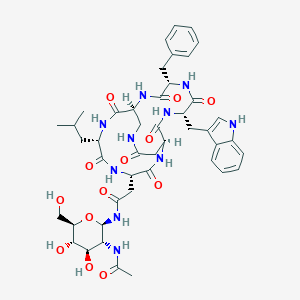
![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)
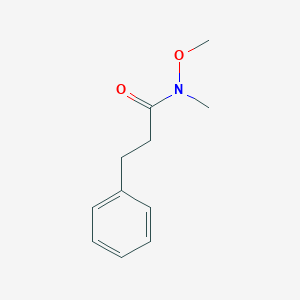
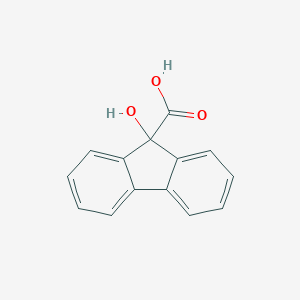
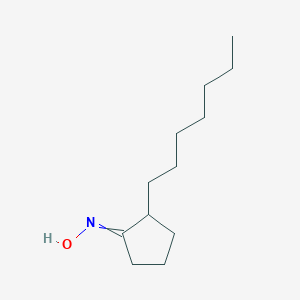


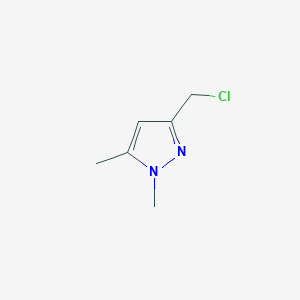
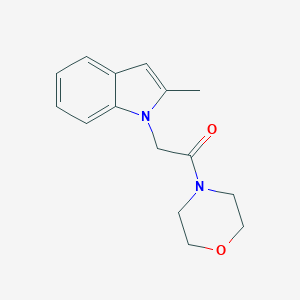

![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)